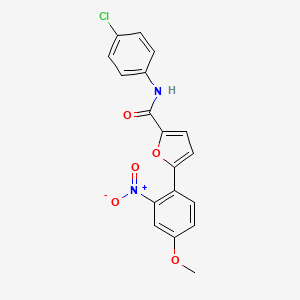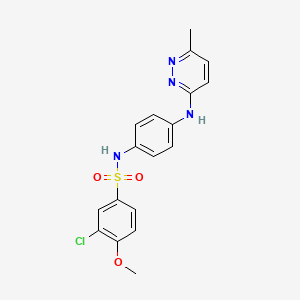![molecular formula C21H18Cl2F3N5O2 B2541476 2-(4-氯苯基)-3-[(2-{4-[3-氯-5-(三氟甲基)-2-吡啶基]哌嗪基}-2-氧代乙氧基)亚氨基]丙腈 CAS No. 400076-75-7](/img/structure/B2541476.png)
2-(4-氯苯基)-3-[(2-{4-[3-氯-5-(三氟甲基)-2-吡啶基]哌嗪基}-2-氧代乙氧基)亚氨基]丙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(4-Chlorophenyl)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]propanenitrile" is a complex molecule that appears to be related to a class of compounds that interact with sigma receptors, as well as other biological targets. The structure suggests the presence of a piperazine moiety, a pyridine ring, and multiple chloro and trifluoromethyl substituents, which are common in medicinal chemistry for their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors such as anilines or aldehydes. For instance, the synthesis of 1-(3-chlorophenyl) piperazine is achieved from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane to yield the final product . Similarly, the synthesis of complex piperazine derivatives can involve the reaction of substituted phenyl ethanones with aldehydes in the presence of ammonium acetate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound likely exhibits significant conformational flexibility due to the presence of the piperazine ring and the ethoxyimino linkage. This flexibility can influence the compound's interaction with biological targets. For example, studies have shown that the orientation of nitrogen lone pairs in piperazines can significantly affect binding interactions with sigma receptors . The presence of the pyridine and piperazine rings in the compound suggests that it may have multiple sites of interaction with biological targets, potentially leading to a range of biological activities.
Chemical Reactions Analysis
The compound contains several functional groups that could undergo chemical reactions. The piperazine ring can participate in nucleophilic substitution reactions, while the nitrile group could be involved in addition reactions. The presence of halogens (chloro groups) suggests that the compound could also undergo further halogenation or dehalogenation reactions under appropriate conditions. The trifluoromethyl group is relatively inert but could influence the electronic properties of the pyridine ring, affecting its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. The presence of chloro and trifluoromethyl groups would likely increase the compound's lipophilicity, potentially affecting its solubility and distribution in biological systems. The piperazine ring could contribute to the basicity of the compound, while the nitrile group could affect its polarity. The stability of the compound could be assessed through methods such as HPLC and TLC, as demonstrated for related compounds . These properties are crucial for determining the compound's suitability as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.
科学研究应用
受体相互作用和抗抑郁作用
2-(4-氯苯基)-3-[(2-{4-[3-氯-5-(三氟甲基)-2-吡啶基]哌嗪基}-2-氧代乙氧基)亚氨基]丙腈通过与血清素受体的相互作用表现出作为抗抑郁药的潜力。例如,一项研究表明,曲唑酮的同系物与上述化学物质相似,对突触体摄取血清素具有强效和选择性抑制作用,表明具有特定血清素能机制的非典型抗抑郁作用 (Alhaider, 1992)。此外,对与该化学物质密切相关的化合物 OPC-14523 的研究表明,它对 σ 和 5-HT1A 受体以及 5-HT 转运蛋白具有高亲和力,表明其具有抗抑郁样作用的潜力 (Bermack, Haddjeri, & Debonnel, 2004)。
多巴胺能作用和治疗功能障碍的潜力
已观察到与 2-(4-氯苯基)-3-[(2-{4-[3-氯-5-(三氟甲基)-2-吡啶基]哌嗪基}-2-氧代乙氧基)亚氨基]丙腈 相关的化合物会影响多巴胺能系统。例如,据报道,阿立哌唑 (OPC-14597) 会增加前额叶皮层和海马中的多巴胺释放,表明其在改善认知功能和治疗与精神疾病相关的消极症状方面具有潜在的效用 (Li et al., 2004)。
在调节血清素能系统中的作用
该化合物的结构类似物参与了调节血清素能系统。一项研究提到了 m-氯苯基哌嗪 (CPP),它是一种强效的血清素与大鼠脑受体结合抑制剂,表明其作为血清素受体激动剂的作用 (Fuller, Snoddy, & Mason, 1981)。这突出了 2-(4-氯苯基)-3-[(2-{4-[3-氯-5-(三氟甲基)-2-吡啶基]哌嗪基}-2-氧代乙氧基)亚氨基]丙腈及其类似物在研究和可能影响血清素能途径中的潜力。
属性
IUPAC Name |
(3E)-2-(4-chlorophenyl)-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]iminopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2F3N5O2/c22-17-3-1-14(2-4-17)15(10-27)11-29-33-13-19(32)30-5-7-31(8-6-30)20-18(23)9-16(12-28-20)21(24,25)26/h1-4,9,11-12,15H,5-8,13H2/b29-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAKBYPXAHCIQJ-VPUKRXIYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CON=CC(C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CO/N=C/C(C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

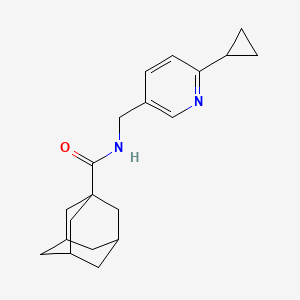
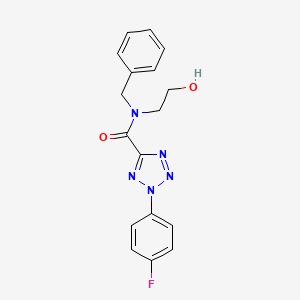
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2541398.png)
![N-(3,5-difluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2541400.png)
![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2541402.png)
![methyl (2Z)-3-anilino-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2541403.png)
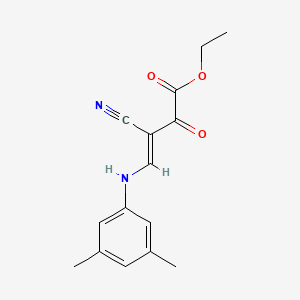
![1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine](/img/structure/B2541407.png)

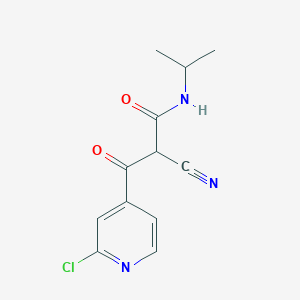
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholin-4-yl-5-nitrobenzoate](/img/structure/B2541412.png)
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclobutanecarboxamide;hydrochloride](/img/structure/B2541414.png)
